molecular formula C15H23NO2 B10965880 4-ethoxy-N,N-di(propan-2-yl)benzamide

4-ethoxy-N,N-di(propan-2-yl)benzamide

Cat. No.: B10965880
M. Wt: 249.35 g/mol
InChI Key: OWYAEAAPDOFMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-N,N-di(propan-2-yl)benzamide is a benzamide derivative featuring an ethoxy group at the para position of the benzene ring and two isopropyl groups attached to the amide nitrogen. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.3 g/mol.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

4-ethoxy-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C15H23NO2/c1-6-18-14-9-7-13(8-10-14)15(17)16(11(2)3)12(4)5/h7-12H,6H2,1-5H3

InChI Key

OWYAEAAPDOFMCY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N,N-di(propan-2-yl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with di(propan-2-yl)amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction is performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) under mild conditions .

Industrial Production Methods

In an industrial setting, the production of 4-ethoxy-N,N-di(propan-2-yl)benzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N,N-di(propan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethoxy-N,N-di(propan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-N,N-di(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in various biological pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in the substituent at the para position of the benzene ring. A comparative analysis is summarized below:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) LogP<sup>a</sup> Key Properties
4-Ethoxy-N,N-di(propan-2-yl)benzamide -OCH₂CH₃ C₁₃H₁₉NO₂ 221.3 ~2.8 (estimated) Moderate polarity due to ethoxy group
4-Chloro-N,N-diisopropylbenzamide -Cl C₁₃H₁₈ClNO 239.74 ~3.2 Higher lipophilicity; electron-withdrawing Cl enhances stability
4-Methoxy-N,N-di(propan-2-yl)benzamide -OCH₃ C₁₄H₂₁NO₂ 235.32 ~2.5 Increased solubility vs. chloro analog
4-Methyl-N,N-di(propan-2-yl)benzamide -CH₃ C₁₄H₂₁NO 219.33 2.50 Lower polarity; hydrophobic interactions favored

<sup>a</sup> LogP values estimated or derived from similar analogs.

Key Observations :

  • Chloro-substituted analogs exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.